5-(Trifluoromethyl)cytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 5-(Trifluorométhyl)cytidine est un analogue de nucléoside purine connu pour sa large activité antitumorale. Elle cible les malignités lymphoïdes indolentes en inhibant la synthèse de l'ADN et en induisant l'apoptose . Ce composé suscite un intérêt considérable dans les domaines de la chimie médicinale et de l'oncologie en raison de ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 5-(Trifluorométhyl)cytidine implique l'introduction d'un groupe trifluorométhyle dans la molécule de cytidine. Cela peut être réalisé par le biais de diverses méthodologies synthétiques, notamment la trifluorométhylation nucléophile et électrophile. Une approche courante est l'utilisation de réactifs trifluorométhylés tels que l'α, α, α-trifluorotoluène et le 1-phényl-2,2,2-trifluoroéthanol .

Méthodes de production industrielle : La production industrielle de 5-(Trifluorométhyl)cytidine implique généralement une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Des méthodes enzymatiques, telles que l'utilisation d'enzymes fluorinases, ont également été explorées pour l'introduction sélective d'atomes de fluor dans des conditions douces .

Analyse Des Réactions Chimiques

Types de réactions : La 5-(Trifluorométhyl)cytidine subit diverses réactions chimiques, notamment :

Oxydation : Conversion en dérivés oxydés.

Réduction : Formation d'analogues réduits.

Substitution : Remplacement de groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les composés halogénés .

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers analogues de nucléosides fluorés avec des applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

La 5-(Trifluorométhyl)cytidine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme élément de base pour la synthèse d'autres composés fluorés.

Biologie : Étudiée pour ses effets sur les processus cellulaires et la synthèse de l'ADN.

Médecine : Investigée pour son activité antitumorale et son utilisation potentielle en thérapie contre le cancer.

Industrie : Utilisée dans le développement de produits pharmaceutiques et d'agrochimiques.

5. Mécanisme d'action

L'activité antitumorale de la 5-(Trifluorométhyl)cytidine est principalement due à son inhibition de la synthèse de l'ADN. Le composé est converti en 5-trifluorothymidine-5′-monophosphate, qui inhibe la thymidylate synthétase, une enzyme clé de la synthèse de l'ADN . Cela conduit à la perturbation de la réplication de l'ADN et à l'induction de l'apoptose dans les cellules cancéreuses.

Composés similaires :

5-Fluorouracile : Un autre analogue de pyrimidine fluoré utilisé en thérapie contre le cancer.

5-Trifluorométhyl-2’-désoxycytidine : Un composé étroitement lié avec une activité antitumorale similaire.

Unicité : La 5-(Trifluorométhyl)cytidine est unique en raison de son groupe trifluorométhyle spécifique, qui améliore sa stabilité et son activité antitumorale par rapport à d'autres analogues de nucléosides fluorés .

Applications De Recherche Scientifique

5-(Trifluoromethyl)cytidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of other fluorinated compounds.

Biology: Studied for its effects on cellular processes and DNA synthesis.

Medicine: Investigated for its antitumor activity and potential use in cancer therapy.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The antitumor activity of 5-(Trifluoromethyl)cytidine is primarily due to its inhibition of DNA synthesis. The compound is converted to 5-trifluorothymidine-5′-monophosphate, which inhibits thymidylate synthetase, a key enzyme in DNA synthesis . This leads to the disruption of DNA replication and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

5-Fluorouracil: Another fluorinated pyrimidine analogue used in cancer therapy.

5-Trifluoromethyl-2’-deoxycytidine: A closely related compound with similar antitumor activity.

Uniqueness: 5-(Trifluoromethyl)cytidine is unique due to its specific trifluoromethyl group, which enhances its stability and antitumor activity compared to other fluorinated nucleoside analogues .

Propriétés

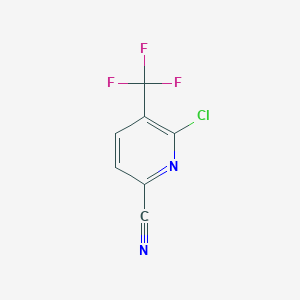

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O5/c11-10(12,13)3-1-16(9(20)15-7(3)14)8-6(19)5(18)4(2-17)21-8/h1,4-6,8,17-19H,2H2,(H2,14,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPDEYWPIGFRQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)

![4-[4-[5-(Chloromethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one](/img/structure/B12095271.png)

![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12095290.png)

![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)